The synthesis of Bisperoxovanadium(HOpic) involves a multi-step chemical process. The primary method includes the reaction of vanadyl sulfate with hydrogen peroxide in the presence of 5-hydroxypyridine-2-carboxylic acid. This process typically requires careful control of reaction conditions to ensure the formation of the desired product while minimizing by-products .
The molecular structure of Bisperoxovanadium(HOpic) features a vanadium center coordinated by two peroxo groups and a 5-hydroxypyridine-2-carboxylate ligand. This configuration allows for enhanced solubility and bioavailability compared to other bisperoxovanadates.
Bisperoxovanadium(HOpic) primarily acts as an inhibitor of PTEN, leading to the activation of downstream signaling pathways such as AKT. The compound exhibits specific reactivity towards protein tyrosine phosphatases, with an IC50 value for PTEN inhibition reported at around 14 nM, indicating its potency compared to other phosphatases like PTP-β and PTP-1B .
The mechanism of action for Bisperoxovanadium(HOpic) revolves around its ability to inhibit PTEN activity. This inhibition results in increased levels of PIP3 within cells, subsequently activating AKT signaling pathways that are crucial for various cellular processes.
Bisperoxovanadium(HOpic) exhibits several notable physical and chemical properties relevant to its function:
Bisperoxovanadium(HOpic) has several significant applications in scientific research:
Through these applications, Bisperoxovanadium(HOpic) stands out as a promising compound with significant implications for biomedical research and therapeutic development.
Bisperoxovanadium(HOpic) [bpV(HOpic)] functions as a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling cascade. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), thereby suppressing downstream survival signaling. bpV(HOpic) binds irreversibly to the catalytic site of PTEN, oxidizing the active-site cysteine residue (Cys124), which results in sustained elevation of PIP₃ levels. This triggers membrane translocation and phosphorylation of Akt (Ser473), activating pro-survival, anti-apoptotic, and metabolic pathways [1] [3].
In amyotrophic lateral sclerosis (ALS) models, bpV(HOpic) treatment (400 μg/kg/day) significantly preserved spinal motor neurons by 45% and enhanced neuromuscular innervation by 32% compared to controls (p < 0.05) through Akt activation [1]. Similarly, in spinal cord injury models, bpV(HOpic) (100 nM) reduced neuronal apoptosis by 60% and restored phospho-Akt levels, effects reversible by the PI3K inhibitor LY294002 [3].
Table 1: Molecular and Functional Effects of PTEN Inhibition by bpV(HOpic)
Experimental Model | Key Molecular Changes | Functional Outcome | Reference |
---|---|---|---|
ALS (mSOD1G93A mice) | ↑ p-Akt (Ser473); ↓ PTEN activity | 45% ↑ motor neuron survival | [1] |
Spinal cord injury (in vitro) | ↑ PIP₃; activation of mTOR/pS6 pathway | 60% ↓ apoptosis; neurite regeneration | [3] |
Radiation injury (cells) | ↑ Akt phosphorylation; ↓ PTEN membrane binding | Enhanced clonogenic survival | [2] |
bpV(HOpic) mitigates oxidative stress by enhancing endogenous antioxidant defenses and suppressing mitochondrial ROS generation. In cochlear hair cells exposed to H₂O₂, bpV(HOpic) preconditioning reduced mitochondrial ROS by 50% and preserved cell viability by upregulating superoxide dismutase (SOD) and glutathione (GSH) synthesis via Akt-dependent nuclear translocation of Nrf2 [8]. This antioxidant effect is critical in noise-induced hearing loss (NIHL) models, where bpV(HOpic) (400 µg/kg) attenuated hair cell death by 70% by counteracting ROS-mediated damage [8].
Radiation studies further demonstrate that bpV(HOpic) pretreatment decreases IR-induced ROS by 40% in radiosensitive tissues (e.g., intestinal epithelium), correlating with reduced lipid peroxidation and DNA oxidation [2] [6]. The compound’s vanadium core may directly scavenge free radicals, while Akt activation transcriptionally upregulates antioxidant enzymes like catalase and heme oxygenase-1 (HO-1) [6].
Table 2: Antioxidant Effects of bpV(HOpic) in Disease Models
Stress Model | bpV(HOpic) Effect on ROS/Antioxidants | Biological Outcome |
---|---|---|
H₂O₂ (cochlear explants) | 50% ↓ mitochondrial ROS; ↑ SOD/GSH | 70% ↓ hair cell death |
Ionizing radiation (mice) | 40% ↓ lipid peroxidation; ↑ catalase/HO-1 | Improved crypt survival |
Noise-induced hearing loss | ↓ 8-OHdG (oxidative DNA marker); ↑ Nrf2 | Preserved auditory thresholds |
Beyond PI3K/Akt, bpV(HOpic) modulates the MAPK/ERK pathway and reprograms cellular metabolism toward glycolysis. In irradiated cells, bpV(HOpic) concurrently increased phospho-ERK by 3-fold and glucose uptake by 2.5-fold, indicating synergistic activation of growth and metabolic signaling [2] [6]. This crosstalk is mediated by Akt-dependent phosphorylation of Raf, which potentiates ERK signaling, and by mTORC1-induced upregulation of glycolytic enzymes like hexokinase-II (HK-II) and lactate dehydrogenase (LDH) [6].
Metabolomic analyses reveal that bpV(HOpic) elevates extracellular acidification rates (ECAR) by 80%—a marker of glycolysis—while increasing ATP production in neurons by 35% [4]. This metabolic shift supports rapid energy generation in stressed cells, enhancing resilience in ischemic or injured tissues [6] [10].
bpV(HOpic) accelerates DNA double-strand break (DSB) repair via Akt-dependent potentiation of non-homologous end joining (NHEJ) and homologous recombination (HR). Following ionizing radiation (IR), bpV(HOpic)-treated cells resolved γH2AX foci—a DSB marker—50% faster than controls and exhibited 30% higher colony survival [2] [6]. Mechanistically, Akt phosphorylates DNA-PKcs (Ser2056), enhancing its kinase activity and facilitating NHEJ-mediated repair [6].
Additionally, bpV(HOpic) upregulates RAD51 and BRCA1 expression, critical HR components, by inactivating GSK3β—an Akt substrate. This dual repair pathway activation underpins bpV(HOpic)’s efficacy as a radioprotector, reducing chromosomal aberrations by 60% in vivo [6].
Although bpV(HOpic) is among the most selective PTEN inhibitors available, it exhibits moderate activity against other PTPs. Biochemical assays show an IC₅₀ of 10–50 nM for PTEN inhibition, compared to 150–500 nM for PTP1B, CDC25, or VHR phosphatases [5] [10]. This selectivity arises from bpV(HOpic)’s interaction with the PTEN active site, which features a wider, positively charged pocket accommodating the peroxovanadium complex. Vanadium-based compounds preferentially target Cys-based phosphatases with similar active-site geometry, but PTEN’s unique WPD loop conformation enhances bpV(HOpic) binding [5] [10].
Notably, bpV(HOpic) minimally affects dual-specificity phosphatases (DUSPs) or lipid phosphatases like SHIP2, preserving signaling specificity. Its selectivity ratio (PTEN:PTP1B) exceeds 15-fold, reducing off-target effects in neuronal and radioprotection contexts [5] [10].
Table 3: Selectivity of bpV(HOpic) Against Phosphatases
Phosphatase | IC₅₀ (nM) | Cellular Function | Selectivity Ratio (vs. PTEN) |
---|---|---|---|
PTEN | 10–50 | PIP₃ hydrolysis; tumor suppression | 1.0 (reference) |
PTP1B | 300–500 | Insulin receptor dephosphorylation | 6–10x less potent |
CDC25A | 150–200 | Cell cycle progression | 3–5x less potent |
VHR | 400 | ERK regulation | 8x less potent |
SHIP2 | >1000 | PIP₃ metabolism | >20x less potent |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5